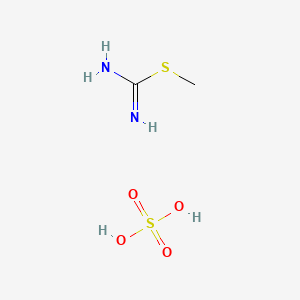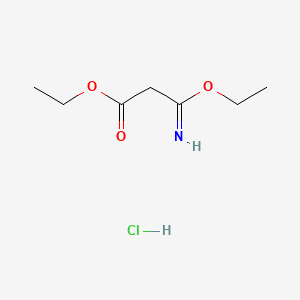
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is a chemical compound that is structurally related to various other compounds that have been synthesized and studied for different applications. While the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structures, and chemical reactions can provide insights into the properties and potential applications of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as reductive alkylation, hydrogenation, and cyclization. For instance, ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt were synthesized through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield and high purity without the need for chromatography . Similarly, bis-(2-chloroethyl-1,2-3H) methylamine hydrochloride was prepared starting from acetylene-1,2-3H, which was selectively hydrogenated to ethylene-1,2-3H, and then converted to ethyleneoxide-1,2-3H for further synthesis . These methods indicate that the synthesis of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride could potentially be achieved through similar pathways, with careful consideration of reagents and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride can be complex, with the presence of functional groups that can undergo various chemical reactions. For example, ethyl-2-(2-chloroethyl)acrylate was used as an α-cyclopropylester cation synthon, reacting with different nucleophiles to afford functionalized cyclopropane esters . The presence of chloroethyl groups in these compounds suggests that the molecular structure of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride would also allow for reactivity with nucleophiles, potentially leading to a variety of derivatives.
Chemical Reactions Analysis
The chemical reactions involving chloroethyl groups can be quite diverse. The hydrolysis of 2-chloroethyl ethyl sulfide, for example, revealed the formation of sulfonium salts and provided insights into the reaction mechanism, which could be influenced by the presence of excess chloride . This suggests that the chemical behavior of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride in hydrolytic conditions could also lead to interesting and unexpected products or reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing chloroethyl groups and amine functionalities can vary widely. The synthesis of 2-chloroethylamine hydrochloride, for example, resulted in a high yield and purity, indicating that the compound is stable under certain conditions and can be obtained in a pure state . This implies that 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride might also be synthesized with high purity and yield under optimized conditions, and its physical properties such as stability and hygroscopicity would need to be characterized to determine its suitability for various applications.
Safety And Hazards
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and genetic defects . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . The compound should be handled only in well-ventilated areas or outdoors .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N.ClH/c1-2-9(5-3-7)6-4-8;/h2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATUMHLLJZPGJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189471 |
Source


|
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride | |
CAS RN |
3590-07-6 |
Source


|
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














